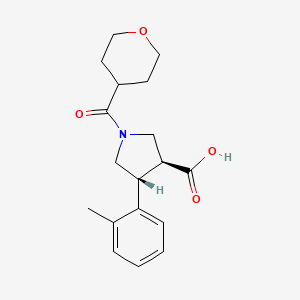![molecular formula C15H10N2OS2 B5511955 2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5511955.png)
2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a derivative of thiazolo[3,2-a]benzimidazole, a heterocyclic compound that has garnered interest due to its diverse chemical properties and potential applications in various fields. This compound belongs to a class of molecules that exhibit a wide range of biological and chemical activities.
Synthesis Analysis
The synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-ones, including derivatives like our compound of interest, involves the nucleophilic reactivity of the 2-methylene carbon atom in the thiazolo[3,2-a]-benzimidazol-3(2H)-one core. Various derivatives have been prepared by reacting with 2-isatinylidene and 2-arylazo derivatives, showcasing the versatility of the core structure in synthesizing a wide array of compounds (Rida et al., 1986).
Molecular Structure Analysis
The crystal structure analysis of benzimidazole derivatives provides insight into the planarity and conformation of the molecule. The benzimidazole ring system often exhibits near-planarity, contributing to the molecule's chemical behavior and interaction capabilities. The molecular structure is stabilized by various intra- and intermolecular interactions, including hydrogen bonding (Gueddar et al., 2015).
Scientific Research Applications
Antimicrobial Activities
The derivatives of 2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, including various 2-isatinylidene and 2-arylazo derivatives, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant potential in antimicrobial applications (Rida, Salama, Labouta, & Ghany, 1986).
Biological Activity in Heterocyclic Compounds
In the context of heterocyclic compounds, derivatives of thieno[2,3-b]thiophene, which include the 2-[(3-methyl-2-thienyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one structure, have been explored for their wide spectrum of medical and industrial applications. These derivatives have been synthesized and evaluated for various biological activities, including anticancer, antioxidant, and enzyme inhibition potentials (Mabkhot, Barakat, Al-Majid, Alshahrani, Yousuf, & Choudhary, 2013).
Synthesis and Chemical Reactivity
The compound has been involved in studies focusing on the synthesis of novel heterocyclic compounds. These include research on the addition of Br2 to exocyclic double bonds of similar compounds, leading to new derivatives with potential pharmaceutical applications (Sauter, Deinhammer, & Danksagmüller, 1974).
Anion Transport Properties
Derivatives of benzimidazole, which structurally relate to the given compound, have been studied for their potent anionophoric activity. Modification of these compounds with electron-withdrawing substituents can significantly enhance their activity, indicating potential applications in chemical transport or separation processes (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).
Crystal Structure Analysis
Crystal structure analyses of related compounds have been conducted to understand their molecular arrangement and potential applications in material science or molecular engineering (Gueddar, Bouhfid, Essassi, Saadi, & El Ammari, 2015).
properties
IUPAC Name |
(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2OS2/c1-9-6-7-19-12(9)8-13-14(18)17-11-5-3-2-4-10(11)16-15(17)20-13/h2-8H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHUDCIFWFPQNI-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine](/img/structure/B5511877.png)
![4-isopropyl-2-methyl-3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine hydrobromide](/img/structure/B5511885.png)
![N-{2-[(4-methoxyphenyl)thio]ethyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5511895.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(trifluoromethyl)benzyl]piperidine](/img/structure/B5511902.png)
![N'-[(5-bromo-2-furyl)methylene]nicotinohydrazide](/img/structure/B5511925.png)
![2-(2-pyridin-3-ylethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5511927.png)
![2,5-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5511930.png)
![rel-(1S,5s)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)bicyclo[3.3.1]nonan-9-amine dihydrochloride](/img/structure/B5511946.png)
![ethyl 2-[(2-amino-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5511947.png)

![5,6-dimethyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5511958.png)
![1-(3-acetylphenyl)-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5511962.png)
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)
![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)